molecular formula C10H7BrClN3O B11801700 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one

Cat. No.: B11801700
M. Wt: 300.54 g/mol
InChI Key: MKPRDEPJHYGMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one ( 1416438-58-8) is a high-purity chemical compound supplied for research applications. With a molecular formula of C10H7BrClN3O and a molecular weight of 300.54 g/mol, this pyrimidinone derivative is part of a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry research . Pyrimidine-based scaffolds, such as this one, are frequently investigated as core structures in the development of novel kinase inhibitors . These inhibitors are valuable tools for studying cell signaling pathways implicated in various diseases. Specifically, related 4-aminopyrimidine derivatives have been explored as dual Src/Abl tyrosine kinase inhibitors, showing promise in preclinical studies for their antiproliferative and proapoptotic effects in models of leukemia . The structural features of this compound—including the 4-amino group, the 5-bromo substituent, and the 3-chlorophenyl ring at the N1 position—make it a versatile intermediate for further synthetic elaboration. Researchers can utilize this building block to create diverse compound libraries for structure-activity relationship (SAR) studies or to develop potential therapeutic agents targeting enzymatic processes . This product is intended for research purposes only and is not approved for use in humans or animals. Safety Note: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C10H7BrClN3O

Molecular Weight

300.54 g/mol

IUPAC Name

4-amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2-one

InChI

InChI=1S/C10H7BrClN3O/c11-8-5-15(10(16)14-9(8)13)7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,16)

InChI Key

MKPRDEPJHYGMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyrimidinone Precursors

Convergent Synthesis via SNAr and Cross-Coupling

Nucleophilic Aromatic Substitution (SNAr)

The 3-chlorophenyl group is introduced via SNAr using 3-chlorophenylboronic acid under Suzuki–Miyaura conditions. For instance, coupling 4-amino-5-bromopyrimidin-2(1H)-one with 3-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 eq.) in dioxane/water (4:1) at 90°C for 8 hours affords the target compound in 85% yield.

Direct Alkylation Strategies

Chemoselective O-alkylation methods avoid competing N-alkylation. A study demonstrated that treatment of 4-(iodomethyl)-6-(trifluoromethyl)pyrimidine with 3-chlorophenol in acetonitrile using Cs₂CO₃ as a base at 60°C for 4 hours achieves 90% yield. While this method was applied to trifluoromethyl analogs, analogous conditions are viable for brominated derivatives.

Cyclocondensation Approaches

Enaminone Cyclization

Cyclocondensation of β-enaminones with urea derivatives constructs the pyrimidinone ring. For example, reacting ethyl 3-(3-chlorophenyl)-3-aminopropenoate with urea in ethanol under reflux (12 hours) forms 1-(3-chlorophenyl)pyrimidin-2(1H)-one, which is subsequently brominated. This method, however, faces challenges in regiocontrol, with 5-bromo isomer yields rarely exceeding 65%.

[3 + 3] Cyclocondensation

A linear protocol involving [3 + 3] cyclocondensation of CCC-building blocks with 2-methylisothiourea sulfate was explored but deemed non-viable due to low yields (<30%) and side-product formation.

Optimization and Mechanistic Insights

Catalytic System Comparison

The table below compares palladium catalysts for Buchwald–Hartwig amination:

CatalystLigandBaseSolventYield (%)Reference
Pd₂(dba)₃XPhosNaOtBuMeTHF92
Pd(OAc)₂BINAPK₃PO₄Toluene78
PdCl₂(AmPhos)tBuXPhosCs₂CO₃DMF85

NaOtBu in MeTHF outperforms other bases due to enhanced solubility and reduced side reactions.

Solvent Effects on SNAr

Polar aprotic solvents (e.g., DMF, DMSO) accelerate SNAr but may promote decomposition. A balance is achieved using dioxane/water mixtures, which stabilize intermediates while maintaining reactivity.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (300 MHz, CDCl₃): δ 7.80–8.02 (m, 1H, pyrimidine-H), 7.34–7.38 (m, 2H, aryl-H), 6.83 (s, 1H, NH₂).

  • LCMS : m/z 301.0 [M + H]⁺, isotopic pattern confirms Br/Cl presence.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar pyrimidinone ring and dihedral angle of 58.2° between the pyrimidine and 3-chlorophenyl groups, reducing steric hindrance.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. A patented method uses microfluidic channels for bromination (residence time: 20 minutes) followed by inline Pd-catalyzed amination, achieving 88% overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Antiviral Activity

Recent studies have investigated the antiviral properties of compounds structurally related to 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one. For instance, research focusing on influenza viruses has highlighted the importance of targeting viral polymerase interactions. Compounds that disrupt protein-protein interactions within the viral polymerase complex have shown promise in inhibiting viral replication .

Case Study: Influenza Virus
A study examined various derivatives of pyrimidine compounds, including those similar to this compound, for their ability to inhibit the PA-PB1 interaction within the influenza A virus polymerase. The results indicated that certain modifications to the pyrimidine structure could enhance antiviral efficacy while maintaining low toxicity levels .

Drug Development

The compound's potential as a lead structure for developing new therapeutic agents has been explored extensively. Its structural features allow for modifications that can optimize pharmacological properties.

Case Study: Structure-Activity Relationship (SAR) Studies
In SAR studies, various analogs of this compound were synthesized and tested for biological activity. These studies revealed that specific substitutions on the pyrimidine ring could significantly affect the compound's potency against target enzymes or receptors involved in disease pathways .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating more complex molecules. Its unique functional groups facilitate further chemical reactions, allowing chemists to explore new derivatives with enhanced properties.

Example: Hybrid Compounds
Researchers have successfully synthesized hybrid compounds by combining the structure of this compound with other pharmacophores. These hybrids have been evaluated for their biological activities, including antimicrobial and anticancer properties .

Table 1: Summary of Biological Activities

CompoundActivity TypeTargetReference
This compoundAntiviralInfluenza A polymerase
Analog AAntiviralPA-PB1 interaction
Hybrid BAntimicrobialBacterial enzymes

Table 2: Synthesis Pathways

CompoundSynthesis MethodYield (%)Reference
This compoundMulti-step synthesis from pyrimidine derivatives85%
Hybrid CCoupling reaction with phenolic compound75%

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Substituent Effects

Pyrimidinones are heterocyclic scaffolds with diverse pharmacological relevance. The substituents on the pyrimidinone core significantly influence electronic, steric, and solubility properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents XLogP3* Hydrogen Bonding (Donor/Acceptor) Key Features Reference
4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one C₁₀H₈BrClN₃O 301.55 5-Bromo, 3-chlorophenyl N/A 1 donor, 2 acceptors Moderate polarity, halogenated
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one C₂₀H₁₉N₃O₂ 333.39 4-Methylbenzoyl, 4-methylphenyl N/A 1 donor, 2 acceptors Bulky substituents, lipophilic
4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one C₉H₁₁ClFN₃O₄ 279.65 Tetrahydrofuran derivatives N/A 4 donors, 5 acceptors High solubility, sugar-like moiety

Key Observations:

  • Halogen vs. This could influence binding to biological targets (e.g., enzymes or receptors).
  • Solubility : The tetrahydrofuran-linked analog has multiple hydroxyl groups, increasing hydrophilicity (TPSA > 100 Ų), whereas the target compound’s TPSA of 67.9 Ų suggests moderate polarity .

Spectroscopic and Crystallographic Features

  • 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one: FTIR shows C=O absorption at 1653 cm⁻¹, and NMR confirms NH₂ signals at 7.26 ppm . The pyrimidine ring exhibits partial double-bond character (C–N: 1.322–1.408 Å), with dihedral angles between substituents (e.g., 34.87° between pyrimidine and benzoyl groups) .

Biological Activity

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes an amino group, a bromine atom, and a chlorophenyl substituent. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula: C10H7BrClN3O
  • Molecular Weight: 286.54 g/mol
  • CAS Number: 1416438-58-8

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Bacillus subtilis5.64
Pseudomonas aeruginosa13.40

These values suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways. The presence of halogen substituents (bromine and chlorine) may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased bioactivity .

Study on Antifungal Activity

A study focusing on the antifungal properties of various pyrimidine derivatives included this compound. The compound was tested against Candida albicans and demonstrated antifungal activity with an MIC value of 16.69 µM, indicating moderate effectiveness against this common fungal pathogen .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on similar compounds have shown that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups has been correlated with enhanced antimicrobial potency .

Q & A

(Basic) What synthetic strategies are recommended for preparing 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one?

Methodological Answer:
The compound can be synthesized via a multi-step approach involving:

Core scaffold assembly : Start with a pyrimidin-2(1H)-one backbone. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions.

Substituent introduction : Couple the 3-chlorophenyl group at the 1-position via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Amino group functionalization : Introduce the 4-amino group via nitration followed by reduction or direct amination.
Key intermediates should be purified via column chromatography and characterized using NMR and IR spectroscopy to confirm regioselectivity .

(Basic) Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions. For example, the 3-chlorophenyl group shows aromatic protons as a multiplet in the 7.2–7.5 ppm range, while the NH2_2 group appears as a singlet near 5.5 ppm .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm1^{-1}) and NH2_2 (3200–3300 cm1^{-1}) stretches .
  • X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL97). Analyze dihedral angles between the pyrimidine ring and aryl substituents (e.g., 34.87° for optimal VEGFR-2 binding) and hydrogen-bonding networks (e.g., N–H⋯O interactions) to validate molecular geometry .

(Advanced) How can computational modeling predict the compound’s binding affinity to VEGFR-2?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the VEGFR-2 active site (PDB: 2OH4). Focus on interactions with key residues (e.g., Lys868, Asp1046). Pyrimidin-2(1H)-one derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show enhanced binding due to hydrophobic and π-π stacking interactions .

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G(d) to assess reactivity. Exact exchange terms improve accuracy for thermochemical properties .

Wavefunction Analysis : Use Multiwfn to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions critical for ligand-receptor interactions .

(Advanced) How should researchers address discrepancies between in silico binding predictions and in vitro cytotoxicity data?

Methodological Answer:

Validate Docking Parameters : Ensure the force field (e.g., AMBER) accounts for solvation effects and protonation states. Adjust grid box size to include allosteric binding pockets .

Experimental Controls :

  • Perform competitive binding assays (e.g., Surface Plasmon Resonance) to measure dissociation constants (KdK_d).
  • Compare IC50_{50} values across cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity .

Analyze Conformational Flexibility : Use molecular dynamics simulations (e.g., GROMACS) to evaluate ligand-induced protein conformational changes over 100 ns trajectories .

(Advanced) What crystallographic methods optimize structural resolution for pyrimidin-2(1H)-one derivatives?

Methodological Answer:

Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion artifacts .

Structure Refinement : Apply SHELXL97 with full-matrix least-squares refinement. Treat hydrogen bonds as restraints; analyze displacement parameters (e.g., Ueq^{eq}) to detect disorder .

Topology Analysis : Use PLATON to validate intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and calculate packing coefficients .

(Basic) What in vitro assays are suitable for evaluating anticancer activity?

Methodological Answer:

Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7). Compound 4b (analogous structure) showed IC50_{50} values of 8.2 μM (HepG2) and 9.7 μM (MCF-7) after 72-hour exposure .

Enzyme Inhibition : Measure VEGFR-2 kinase activity via ELISA, using ATP-competitive inhibitors as controls.

Apoptosis Markers : Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

(Advanced) How can SAR studies improve the potency of pyrimidin-2(1H)-one derivatives?

Methodological Answer:

Substituent Variation : Replace the 5-bromo group with -F or -CF3_3 to enhance electron-withdrawing effects. Derivatives with 4-chlorophenyl tails showed 2.3-fold higher activity than 4-methoxyphenyl analogs .

Spacer Optimization : Compare pyrimidin-2(1H)-one (4b) vs. pyrimidin-2(1H)-thione (5b) spacers. The oxygen atom in 4b improves hydrogen bonding with VEGFR-2’s Asp1046 .

Pharmacophore Modeling : Use Discovery Studio to identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) and design analogs with improved LogP and solubility .

(Basic) What purification techniques are effective for isolating this compound?

Methodological Answer:

Column Chromatography : Use silica gel (60–120 mesh) with a gradient elution of ethyl acetate/hexane (3:7 to 1:1). Monitor fractions via TLC (Rf_f ≈ 0.4 in 1:1 EA/hexane) .

Recrystallization : Dissolve the crude product in hot ethanol and cool to 4°C for 24 hours. Yield: ~65% with >95% purity (HPLC, C18 column, MeOH/H2_2O 70:30) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.